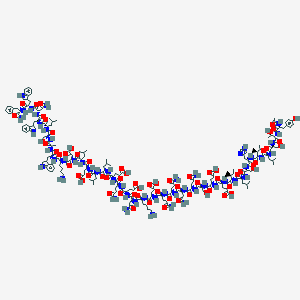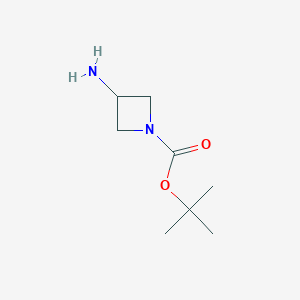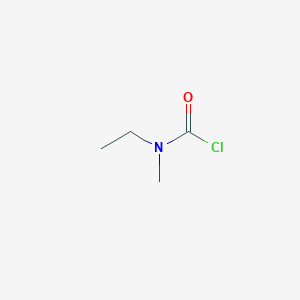
(R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt)
Overview
Description
(R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt) is a compound that has been explored in the context of synthetic and structural chemistry, particularly in its synthesis and properties related to organotin carboxylates and hydroxyalkanoic acids.
Synthesis Analysis
The synthesis of related compounds involves the preparation of triorganostannate esters of dicarboxylic acids and the enantioface-differentiating hydrogenation of methyl 3-oxoalkanoate to yield methyl (R)-3-hydroxyalkanoate, which upon conversion to dicyclohexylammonium salt, gives (R)-3-hydroxyalkanoic acid in optically pure form (Nakahata et al., 1982).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals insights into their crystal structure, such as dicyclohexylammonium salts showing specific coordination to tin atoms in organotin compounds, suggesting a trigonal bipyramidal geometry based on Mossbauer and IR spectral evidence (Ng, Das, & Tiekink, 1991).
Chemical Reactions and Properties
Chemical reactions involving (R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt) and related compounds include the stable attachment of myristate to proteins, which is significant in biological contexts. The linkage is stable to hydroxylamine treatment, indicating a strong covalent bond to the amino-terminal glycine of proteins (Schultz et al., 1987).
Physical Properties Analysis
The physical properties, such as crystal systems and hydrogen bonding patterns, have been detailed in compounds structurally similar to (R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt), demonstrating the variety of solid-state structures these compounds can adopt based on their synthesis and molecular interactions (Santis et al., 1997).
Chemical Properties Analysis
Chemical properties such as hydrolytic stability, reactivity, and interaction with other chemical entities are crucial for understanding the behavior of (R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt) in various environments. For example, the stability of myristic acid and its derivatives in complex biochemical systems is essential for their potential applications in medicinal chemistry and materials science (Arnould et al., 2015).
Scientific Research Applications
Enantioselective Synthesis
(R)-3-Hydroxy Myristic Acid and its derivatives, like the dicyclohexylammonium salt, are crucial in asymmetric synthesis and chiral resolution processes. For example, the enantioface-differentiating hydrogenation of methyl 3-oxotetradecanoate using an asymmetrically modified nickel catalyst yielded methyl (R)-3-hydroxytetradecanoate with high enantiomeric excess. This process demonstrates the compound's utility in preparing optically pure substances, which are valuable in pharmaceuticals and fine chemicals manufacturing (Tai et al., 1980).
Material Science and Catalysis
In material science, the structural properties of organotin carboxylates, including those involving dicyclohexylammonium, have been extensively studied. Such compounds, including triorganostannate esters of dicarboxylic acids, showcase potential applications in catalysis and materials preparation due to their unique structural and coordination chemistry (Ng et al., 1991).
Biochemical Applications
Biochemically, derivatives of (R)-3-Hydroxy Myristic Acid, including its dicyclohexylammonium salt, find applications in studying fatty acid metabolism and protein modification. For instance, the production of tritiated water from [9,10-3H]myristic acid has been used as a screening assay for detecting defects in fatty acid oxidation, which is crucial for diagnosing metabolic diseases (Manning et al., 1990).
Surfactant and Self-Assembly Research
Furthermore, studies on myristic acid and its interaction with choline hydroxide have shed light on the self-assembly and phase behavior of fatty acids, which are fundamental in developing new surfactants and understanding biological membrane dynamics (Arnould et al., 2015).
Future Directions
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(3R)-3-hydroxytetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3.C12H23N/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h13,15H,2-12H2,1H3,(H,16,17);11-13H,1-10H2/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVENITBOXXWZJW-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574583 | |
| Record name | (3R)-3-Hydroxytetradecanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt) | |
CAS RN |
76062-98-1 | |
| Record name | Tetradecanoic acid, 3-hydroxy-, compd. with N-cyclohexylcyclohexanamine (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76062-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Hydroxytetradecanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)









